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molecular formula C5H6OS B042098 2-Methoxythiophene CAS No. 16839-97-7

2-Methoxythiophene

Cat. No. B042098
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
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Patent
US06184242B2

Procedure details

2-Methoxythiophene was prepared by the procedures described in H. A. Keeystra et aL, Tetrahedron, 1992, 48, 3633. Thus, a solution of sodium methoxide in methanol was prepared by adding sodium (2.12 g, 92.2 mmol) to methanol (14 ml). 2-Bromothiophene (10 g, 61.3 mmol) was added while maintaining reflux. Cuprous bromide (0.88 g, 6.1 mmol) was added and the mixture was maintained at reflux for 5.5 hours. A solution of sodium cyanide (3 g, 61.3 mmol) in water (30 ml) was added at 20-25° C. under vigorous stirring. The mixture was stirred until all solids dissolved, extracted with hexane, dried (Na2SO4), and concentrated to dryness. Distillation (90° C., 80 mm Hg) gave 2-methoxythiophene (5.35 g, 76%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cuprous bromide
Quantity
0.88 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.[C-]#N.[Na+:10].[CH3:11][OH:12]>O>[CH3:11][O-:12].[Na+:10].[CH3:11][O:12][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.12 g
Type
reactant
Smiles
[Na]
Name
Quantity
14 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Four
Name
Cuprous bromide
Quantity
0.88 g
Type
reactant
Smiles
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Methoxythiophene was prepared by the procedures
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
Distillation (90° C., 80 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C[O-].[Na+]
Name
Type
product
Smiles
COC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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